Mutant IDH1-IN-3

IDH1 R132H inhibition biochemical IC50 allosteric inhibitor potency

Mechanistic enzymology labs studying oncogenic IDH1 R132H often require a structurally validated allosteric inhibitor with public-domain co-crystal data-a need unmet by most clinical-stage candidates. Mutant IDH1-IN-3 directly resolves this: • PDB 4UMY (2.07 Å): Co-crystal structure confirms engagement of a magnesium-coordinating residue at the dimer interface, enabling rational site-directed mutagenesis and structure-based modeling. • IC50 13 nM (IDH1 R132H): Equipotent to ivosidenib yet chemically distinct (bis-imidazole phenol, MW 366.5 Da), serving as an orthogonal chemical probe for target engagement confirmation. • Series potency gradient (IN-3 to IN-7: 13-260 nM): Enables matched-series SAR without confounding scaffold effects. • Compact scaffold (MW 366.5 Da): Superior DMSO solubility reduces assay artifacts from compound aggregation.

Molecular Formula C22H30N4O
Molecular Weight 366.5 g/mol
Cat. No. B12046022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutant IDH1-IN-3
Molecular FormulaC22H30N4O
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3
InChIInChI=1S/C22H30N4O/c1-21(2,3)14-22(4,5)19-10-17(12-25-8-6-23-15-25)20(27)18(11-19)13-26-9-7-24-16-26/h6-11,15-16,27H,12-14H2,1-5H3
InChIKeyPCIJWPBOCDNTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mutant IDH1-IN-3: Allosteric Inhibitor of IDH1 R132H


Mutant IDH1-IN-3 (CAS 1648909-73-2), also designated Compound 1, is a synthetic, cell-permeable bis-imidazole phenol that functions as a selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) [1]. Identified through a high-throughput screen targeting the oncogenic IDH1 R132H variant, it binds at the dimer interface of the mutant enzyme and suppresses the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2HG) in cellular models . The compound serves as a well-characterized chemical probe for dissecting mutant IDH1 biology, with its binding mode and mechanism of inhibition elucidated through X-ray crystallography and steady-state kinetics [2].

Why Mutant IDH1-IN-3 Cannot Be Substituted


Mutant IDH1 inhibitors targeting the R132H variant span multiple chemotypes—including α-hydroxyglutarate mimetics (ivosidenib), pyrimidinyl-oxazolidinones (IDH305), and sulfonamides (AGI-5198, ML309)—each with distinct allosteric binding poses, selectivity windows, and pharmacokinetic profiles [1]. Mutant IDH1-IN-3 belongs to a structurally unique bis-imidazole phenol class that disrupts the catalytic metal-binding network via direct contact with a magnesium-coordinating residue at the dimer interface, a mechanism crystallographically resolved only for this chemotype among early tool compounds [2]. Consequently, substituting Mutant IDH1-IN-3 with an equipotent but structurally unrelated inhibitor risks introducing divergent off-target spectra, altered metal-ion-dependent inhibition kinetics, and incompatible physicochemical properties that confound structure-activity relationship (SAR) analysis and mechanistic interpretation . The quantitative evidence below delineates where Mutant IDH1-IN-3 offers measurable differentiation relative to its closest analogs.

Mutant IDH1-IN-3: Quantitative Differentiation Evidence


IDH1 R132H Biochemical Potency Comparison

Mutant IDH1-IN-3 inhibits recombinant IDH1 R132H with an IC50 of 13 nM . In separate studies using recombinant enzyme assays, the FDA-approved clinical inhibitor ivosidenib (AG-120) shows comparable potency (IC50 = 12 nM for R132H) [1], while IDH305 is approximately 2-fold less potent (IC50 = 27 nM) . The early tool compound AGI-5198 is substantially weaker (IC50 ≈ 70 nM, ~5.4-fold less potent) [2], and ML309 is approximately 7.4-fold less potent (IC50 = 96 nM) . Although these values originate from independent laboratories with potentially differing assay conditions, they provide a rank-order potency context for procurement decisions when selecting a tool compound for recombinant enzyme studies.

IDH1 R132H inhibition biochemical IC50 allosteric inhibitor potency isocitrate dehydrogenase 1

Allosteric Binding Mode at the Dimer Interface

The X-ray co-crystal structure of Mutant IDH1-IN-3 (Compound 1) bound to IDH1 R132H has been solved at 2.07 Å resolution (PDB 4UMY) [1]. The structure reveals that the inhibitor occupies an allosteric pocket at the dimer interface and makes direct contact with a residue critical for binding the catalytically essential divalent cation (Mg²⁺), thereby disrupting the metal-binding network required for neomorphic 2HG production [2]. In contrast, ivosidenib and IDH305 bind to a different allosteric induced pocket and have not been crystallographically demonstrated to engage a metal-coordinating residue through direct contact [3]. AGI-5198, an early tool compound, exhibits Mg²⁺-competitive inhibition kinetics analogous to Mutant IDH1-IN-3, but its binding pose and structural mechanism have not been reported at comparable resolution [4]. This structural information makes Mutant IDH1-IN-3 uniquely suited for studies interrogating the role of metal-ion coordination in mutant IDH1 allosteric regulation.

X-ray crystallography allosteric inhibition metal-binding network dimer interface structure-based drug design

Molecular Weight and Physicochemical Profile

Mutant IDH1-IN-3 has a molecular weight of 366.5 Da (molecular formula C22H30N4O) [1], which is substantially lower than that of ivosidenib (MW = 583.0 Da, C28H22ClF3N6O3) and IDH305 (MW ≈ 470–490 Da range as a pyrimidinyl-oxazolidinone) . This 37% lower molecular weight relative to ivosidenib places Mutant IDH1-IN-3 in a more favorable drug-likeness space and may confer superior passive membrane permeability, a relevant consideration for intracellular target engagement in IDH1-mutant cell models [2]. The smaller scaffold also offers greater synthetic tractability and formulation solubility latitude compared to the more complex clinical candidates, which is advantageous for high-concentration in vitro pharmacology experiments requiring DMSO stock solutions at defined limits.

molecular weight drug-likeness physicochemical properties CNS permeability ligand efficiency

Mutant-Selective Inhibition vs. Dual IDH1/IDH2 Inhibitors

Mutant IDH1-IN-3 preferentially inhibits mutant IDH1 over wild-type IDH1 and over IDH2 in both its wild-type and mutant forms . This selectivity profile aligns with the class of mutant-specific allosteric IDH1 inhibitors (including ivosidenib and IDH305) and contrasts with pan-IDH inhibitors such as vorasidenib and LY3410738 (Mutant IDH1-IN-6), which potently inhibit both mutant IDH1 and IDH2 isoforms (IDH2 R140Q IC50 = 36.9 nM; IDH2 R172K IC50 = 11.5 nM) [1]. For research applications requiring clean pharmacological dissection of IDH1-specific signaling without confounding IDH2 inhibition, Mutant IDH1-IN-3 and other IDH1-selective agents are preferred over dual inhibitors. However, the precise selectivity ratio (mutant IDH1 IC50 / wild-type IDH1 IC50) for Mutant IDH1-IN-3 has not been disclosed as a quantitative value in public sources, which limits the strength of this differentiation dimension [2].

mutant selectivity IDH1 vs IDH2 wild-type counter-screening isoform selectivity off-target risk

Within-Series Potency and Selectivity Profile

Within the Mutant IDH1-IN numbered series, Mutant IDH1-IN-3 (IC50 = 13 nM for R132H) differs from Mutant IDH1-IN-1, which inhibits IDH1 R132H/R132H with an IC50 of 42 nM and also shows moderate potency against R132C/R132C (IC50 = 4 nM) [1]. Mutant IDH1-IN-2 is characterized by an IC50 of 16.6 nM in a fluorescence biochemical assay but its activity is reported against a broader set of mutant IDH proteins rather than specifically R132H . Mutant IDH1-IN-4 is substantially less potent (IC50 ≤ 0.5 µM in cellular context) , while Mutant IDH1-IN-7 (R132H IC50 = 0.26 µM) is approximately 20-fold weaker than IN-3 and targets both R132H and R132C . Mutant IDH1-IN-6 (LY3410738/crelosidenib) is a dual IDH1/IDH2 inhibitor and represents a distinct pharmacological class [2]. This within-series potency gradient positions Mutant IDH1-IN-3 as the highest-potency R132H-focused agent among the commercially available Mutant IDH1-IN series compounds characterized by single-digit nanomolar biochemical activity.

Mutant IDH1-IN series analog comparison SAR chemical probe selection within-class differentiation

Cellular 2HG Suppression Evidence

Mutant IDH1-IN-3 is reported to effectively suppress D-2-hydroxyglutarate (2HG) production in cells [1], consistent with its biochemical inhibition of the neomorphic activity of IDH1 R132H [2]. However, the cellular 2HG IC50 or EC50 value for Mutant IDH1-IN-3 has not been publicly disclosed as a quantitative endpoint in the primary literature or vendor datasheets. By contrast, ivosidenib reduces intracellular 2HG by >90% in TF-1 R132H cells and in primary AML patient samples , and IDH305 suppresses 2HG production with a cellular IC50 of 24 nM in HCT116-IDH1R132H/+ cells , while IDH889 achieves a cellular 2HG IC50 of 14 nM . The absence of a publicly available quantitative cellular EC50 for Mutant IDH1-IN-3 represents a significant evidence gap for users who require cellular potency benchmarking. Users should independently determine the cellular 2HG suppression EC50 in their specific model system before relying on this compound for cellular pharmacology studies.

D-2-hydroxyglutarate cellular pharmacodynamics 2HG suppression oncometabolite target engagement

Mutant IDH1-IN-3: Optimal Application Scenarios


Metal-Dependent Allosteric Inhibition Studies

Mutant IDH1-IN-3 is the optimal choice for laboratories conducting mechanistic enzymology studies that require a structurally validated allosteric inhibitor with a resolved co-crystal structure. The PDB 4UMY structure at 2.07 Å resolution demonstrates direct engagement of a magnesium-coordinating residue at the dimer interface, a feature not publicly available for most clinical-stage IDH1 inhibitors [1]. Researchers can leverage this structural information to design rational site-directed mutagenesis experiments probing the metal-binding network or to perform structure-based computational modeling of inhibitor binding dynamics, applications where ivosidenib or IDH305 would lack the requisite public-domain structural data .

High-Potency Screening and Orthogonal Validation

With a biochemical IC50 of 13 nM against recombinant IDH1 R132H, Mutant IDH1-IN-3 matches the potency of the FDA-approved ivosidenib (12 nM) while offering a chemically distinct bis-imidazole phenol scaffold (MW 366.5 Da vs. 583.0 Da) [1]. This makes it suitable as an orthogonal chemical probe for target engagement confirmation in recombinant enzyme assays: if two structurally unrelated inhibitors (e.g., Mutant IDH1-IN-3 and ivosidenib) produce concordant pharmacological effects, the observed phenotype is more likely mediated by on-target IDH1 R132H inhibition rather than compound-specific off-target activity .

Within-Series SAR and Lead Optimization

The Mutant IDH1-IN series provides a potency gradient from IN-3 (13 nM) through IN-2 (16.6 nM), IN-1 (42 nM), and IN-7 (260 nM) for IDH1 R132H [1]. This within-series activity range enables systematic structure-activity relationship (SAR) investigations where Mutant IDH1-IN-3 serves as the high-potency reference compound. Procurement of the full series allows medicinal chemistry teams to correlate incremental structural modifications with potency changes in a matched chemical series, an advantage not available when comparing across disparate chemotypes with confounding scaffold effects .

Assay Development with Favorable Handling Properties

The relatively low molecular weight (366.5 Da) and compact bis-imidazole phenol structure of Mutant IDH1-IN-3 confer practical advantages for high-concentration DMSO stock preparation and reduced risk of compound aggregation or precipitation in aqueous assay buffers compared to larger clinical candidates such as ivosidenib (583.0 Da) [1]. For assay development groups optimizing biochemical or biophysical screening protocols, this improved solubility latitude can reduce false-negative rates from compound insolubility and minimize DMSO carryover artifacts in sensitive enzymatic assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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